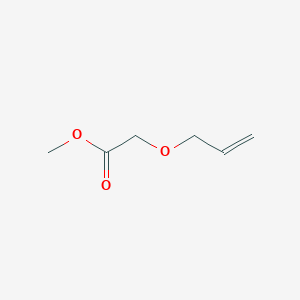

Methyl 2-(prop-2-en-1-yloxy)acetate

Description

Contextualization of Allyl Ether Functionality in Organic Chemistry

The allyl ether group, characterized by a prop-2-en-1-yl moiety linked to an oxygen atom, is a versatile functional group in organic chemistry. Its utility stems from the diverse reactivity of the carbon-carbon double bond. Allyl ethers serve as common protecting groups for alcohols and phenols due to their relative stability under a range of reaction conditions, including both acidic and basic environments. organic-chemistry.org This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected hydroxyl group.

Furthermore, the double bond in allyl ethers can participate in a variety of important reactions. These include isomerization to the more labile enol ethers, which can be readily hydrolyzed, and participation in transition metal-catalyzed reactions. organic-chemistry.org For instance, palladium-catalyzed reactions can be used for the deprotection of allyl ethers under mild conditions. organic-chemistry.org The reactivity of allyl ethers can also be influenced by the presence of other functional groups within the same molecule, leading to unique and selective transformations. acs.org

Significance of Glycolate (B3277807) Esters as Synthetic Building Blocks

Glycolate esters, which feature an ester group attached to a methylene (B1212753) unit that is also bonded to an oxygen atom, are recognized as crucial fine chemical intermediates. chemicalbook.com Their bifunctionality, possessing both an ester and a hydroxyl-like ether linkage, allows them to undergo a wide array of chemical reactions. These include hydrolysis to glycolic acid, carbonylation, and oxidation. chemicalbook.com

Glycolate esters are pivotal platform molecules for the synthesis of various valuable chemicals. chemicalbook.com They serve as precursors for the production of biodegradable polymers, highlighting their role in sustainable chemistry. chemicalbook.com Additionally, they are key intermediates in the synthesis of ethylene (B1197577) glycol and other diols. chemicalbook.commdpi.com The synthetic utility of glycolate esters is further demonstrated by their application as bifunctional additives in fuel blends, where they can act as both phase stabilizers and vapor pressure depressants. iaea.org

Overview of Methyl 2-(prop-2-en-1-yloxy)acetate within Ester and Allyl Ether Families

This compound, also known as methyl (allyloxy)acetate, neatly combines the key features of both allyl ethers and glycolate esters. biosynth.comnih.gov This structure, with its terminal double bond and ester functionality, presents multiple reactive sites for organic transformations. The compound is a liquid at room temperature and is soluble in organic solvents like acetone (B3395972) and ether. biosynth.comsigmaaldrich.com

The presence of both the allyl and the methyl ester groups allows for a diverse range of synthetic manipulations. For example, the allyl group can undergo reactions typical of alkenes, while the ester can be hydrolyzed or transesterified. The interplay between these two functional groups can also lead to novel tandem reactions, significantly increasing synthetic efficiency. acs.orgorganic-chemistry.org

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound and related O-allyl glycolate esters has primarily focused on their application in novel carbon-carbon bond-forming reactions. A significant area of investigation has been their use in tandem Wittig rearrangement/aldol (B89426) reactions. acs.orgorganic-chemistry.orgnih.gov These reactions allow for the creation of two new carbon-carbon bonds and two contiguous stereocenters in a single step from relatively simple starting materials. acs.orgorganic-chemistry.orgnih.gov

The objective of these studies is to develop new synthetic methodologies that are both efficient and stereoselective. For instance, research has shown that tandem acs.orgorganic-chemistry.org-Wittig rearrangement/aldol reactions of methyl O-allyl glycolate proceed with excellent diastereoselectivity. acs.orgorganic-chemistry.org Further investigations aim to expand the scope of these transformations to include a wider range of substrates and to develop asymmetric versions of these reactions. acs.orgresearchgate.net The ultimate goal is to leverage the unique reactivity of this compound to access complex and biologically active molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-prop-2-enoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZZKRFPAXYNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Prop 2 En 1 Yloxy Acetate

Alkylation Strategies for O-Allyl Glycolates

A principal method for synthesizing methyl 2-(prop-2-en-1-yloxy)acetate involves the alkylation of a glycolate (B3277807) precursor with an allyl group. This is most commonly achieved through the Williamson ether synthesis.

Williamson Ether Synthesis Approaches Utilizing Allyl Halides

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of this compound synthesis, this involves the reaction of a methyl glycolate salt with an allyl halide, such as allyl bromide. This reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide acts as a nucleophile. masterorganicchemistry.comedubirdie.com

The choice of base is critical in the Williamson ether synthesis as it is responsible for deprotonating the alcohol to form the nucleophilic alkoxide. Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). numberanalytics.comlibretexts.org

Sodium Hydride (NaH): A strong base that effectively and irreversibly deprotonates the alcohol, driving the reaction towards the formation of the alkoxide. numberanalytics.comlibretexts.org

Potassium Carbonate (K₂CO₃): A milder base that is often used in polar aprotic solvents. Its use can be advantageous in minimizing side reactions that may occur with stronger bases.

The selection between these bases often depends on the specific substrate and desired reaction conditions.

The solvent plays a crucial role in the Williamson ether synthesis, influencing the reaction rate and selectivity. researchgate.net Polar aprotic solvents are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide. wikipedia.orgnumberanalytics.com

N,N-Dimethylformamide (DMF): A common polar aprotic solvent that facilitates S\textsubscript{N}2 reactions. wikipedia.orgnumberanalytics.com

Acetone (B3395972): Another suitable polar aprotic solvent, often used in conjunction with potassium carbonate.

Typical reaction temperatures for the Williamson ether synthesis range from 50 to 100 °C, with reaction times of 1 to 8 hours. wikipedia.org The use of microwave irradiation has also been shown to accelerate reaction times and improve yields.

Table 1: Impact of Base and Solvent on Williamson Ether Synthesis Yield numberanalytics.com

| Base | Solvent | Yield (%) |

| Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | 85 |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |

| Sodium Hydroxide (B78521) (NaOH) | Water (H₂O) | 40 |

A primary competing reaction in the Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides. wikipedia.orglibretexts.org To favor substitution over elimination, primary alkyl halides like allyl bromide are the preferred electrophiles. masterorganicchemistry.com

Another potential side reaction is C-alkylation, where the alkylating agent reacts at the carbon atom adjacent to the carbonyl group of the ester. The choice of solvent can influence the ratio of O-alkylation to C-alkylation. researchgate.net For instance, a study showed a higher ratio of O-alkylation in acetonitrile (B52724) compared to methanol (B129727). researchgate.net

To further enhance the yield, phase transfer catalysis can be employed. This technique facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where the reaction with the alkyl halide occurs. numberanalytics.com The addition of a catalytic amount of an iodide salt can also improve the reaction rate by converting the alkyl chloride or bromide to a more reactive alkyl iodide in situ. researchgate.net

Transesterification Routes to Methyl Esters

Transesterification is another viable route for the synthesis of this compound. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For example, an existing allyl ester of allyloxyacetic acid could be converted to the methyl ester by reaction with methanol. This method is particularly useful when the corresponding methyl ester is the desired final product from a different ester precursor. organic-chemistry.orgresearchgate.net Catalysts for transesterification can be acidic or basic, with metal catalysts also being employed. organic-chemistry.orgresearchgate.net

Esterification of Allyloxyacetic Acid

Direct esterification of allyloxyacetic acid with methanol presents a straightforward approach to obtaining this compound. sorbonne-universite.fr This reaction is typically catalyzed by an acid, such as sulfuric acid. google.com The Fischer esterification, as this reaction is known, is an equilibrium process. researchgate.net To drive the reaction towards the product, it is common to use an excess of the alcohol (methanol) or to remove the water formed during the reaction. google.com Alternative methods for methylation of carboxylic acids include the use of diazomethane, although this reagent is toxic and explosive. libretexts.org

Novel and Green Synthetic Pathways

The pursuit of greener synthetic routes for fine chemicals like this compound is driven by the need to reduce waste, avoid hazardous solvents, and improve energy efficiency. Novel strategies focus on catalytic systems, alternative reaction conditions, and innovative reactor technologies to achieve these goals.

The allylation of the hydroxyl group in methyl glycolate is a key transformation for producing this compound. While conventionally performed with stoichiometric amounts of strong base, catalytic methods can offer a more efficient and controlled alternative. Phase-transfer catalysis (PTC) is a particularly relevant technique for this SN2 reaction.

In a potential phase-transfer catalyzed synthesis, the reaction would occur in a biphasic system (e.g., organic-aqueous or solid-liquid). An appropriate phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the glycolate anion from the solid or aqueous phase to the organic phase containing the allyl halide (e.g., allyl bromide or allyl chloride). This approach can increase reaction rates and eliminate the need for anhydrous solvents or expensive and hazardous bases. While much of the research on asymmetric glycolate alkylation has focused on C-alkylation for creating chiral centers, the principles are adaptable to O-alkylation. nih.govacs.orgnih.gov

For instance, research on the asymmetric alkylation of glycolate surrogates has utilized cinchonidinium-derived catalysts with bases like cesium hydroxide at low temperatures, achieving high yields and enantioselectivities for C-C bond formation. nih.gov A similar, albeit non-asymmetric, system could be envisioned for O-allylation. The use of a solid base like potassium carbonate in conjunction with a catalyst like tetrabutylammonium (B224687) bromide could provide a robust method for the synthesis.

Another catalytic approach involves the use of silver oxide (Ag₂O) as a mild base and promoter. libretexts.org This variation of the Williamson synthesis avoids the need to pre-form the alkoxide, as the alcohol can react directly with the alkylating agent in the presence of Ag₂O. This method is particularly effective for sensitive substrates like sugars and could be applied to methyl glycolate. libretexts.org

Table 1: Potential Catalytic Systems for the Synthesis of this compound This table presents hypothetical data based on analogous reactions from the literature.

| Catalyst System | Base | Solvent | Temperature (°C) | Potential Advantages |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (PTC) | K₂CO₃ (solid) | Toluene | 60 - 80 | Mild conditions, no strong base needed, potential for automation. |

| Silver (I) Oxide (Ag₂O) | - | Acetonitrile | 25 - 50 | Mild, neutral conditions, no pre-formation of alkoxide required. |

Eliminating volatile organic solvents (VOCs) is a primary goal of green chemistry. Synthesizing this compound under solvent-free conditions or in water represents a significant step toward a more sustainable process.

Solvent-Free Synthesis: A solvent-free Williamson synthesis can be performed by reacting methyl glycolate directly with an allyl halide in the presence of a solid base. Research has shown that the etherification of phenols proceeds efficiently under solvent-free conditions using solid sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and grinding the reactants together or heating them gently. researchgate.net This method is rapid, results in high purity products, and simplifies workup, as the solvent removal step is eliminated. A similar protocol could be directly applied to the synthesis of this compound, where a mixture of methyl glycolate, allyl bromide, and potassium carbonate is heated, likely under neat conditions.

Aqueous Medium Synthesis: Performing the synthesis in water is another green alternative. While organometallic reactions in water have been explored, particularly for carbonyl allylation, the Williamson ether synthesis in an aqueous medium typically requires a phase-transfer catalyst to overcome the immiscibility of the organic reactants and the aqueous base. nih.govmdpi.com The reaction would involve dissolving a base like sodium hydroxide in water and then adding the methyl glycolate, allyl halide, and a phase-transfer catalyst. The catalyst transports the hydroxide or alkoxide ions into the organic phase (or micro-emulsion droplets), allowing the reaction to proceed. This approach avoids flammable organic solvents and can simplify product isolation.

Table 2: Comparison of Potential Green Synthesis Conditions This table presents hypothetical data based on analogous reactions from the literature.

| Method | Reagents | Conditions | Yield (%) | Green Chemistry Advantages |

|---|---|---|---|---|

| Solvent-Free | Methyl glycolate, Allyl bromide, K₂CO₃ | Gentle heating (50-70°C), neat | >90 | Eliminates solvent waste, simple workup, energy efficient. researchgate.net |

For the scalable and safe production of this compound, translating the synthesis from batch to continuous flow processing offers significant advantages. Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. lpp-equipment.pl

A continuous flow setup for the Williamson ether synthesis of the target molecule would typically involve two or more inlet streams. One stream would contain methyl glycolate and a base (e.g., potassium carbonate or DBU) in a suitable solvent, while the other would contain the allyl halide. beilstein-journals.org The streams are combined at a T-mixer and then passed through a heated, coiled reactor. The ability to operate at elevated temperatures and pressures safely allows for dramatically reduced reaction times, often from hours in batch to minutes or even seconds in flow. beilstein-journals.org This intensified process leads to higher throughput, better yield, and improved safety due to the small reaction volume at any given moment. The output from the reactor can then be directed to in-line purification or workup modules for a fully automated process. mdpi.comresearchgate.net

Table 3: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis This table presents hypothetical data based on analogous reactions from the literature.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 2 - 8 hours | 1 - 10 minutes |

| Temperature | 80 °C | 150 - 200 °C |

| Pressure | Atmospheric | 10 - 25 bar |

| Safety | Risk of thermal runaway with large volumes | Inherently safer, small hold-up volume |

| Scalability | Difficult, requires larger reactors | Simple, by running the system for longer |

| Productivity (Example) | ~0.1 mol/hour | ~1.0 mol/hour |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 2-(prop-2-en-1-yloxy)acetate, offering unambiguous evidence for its molecular framework. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon resonances is achievable.

The ¹H NMR spectrum provides a clear signature of the distinct proton environments within the molecule. The methoxy (B1213986) group (–OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.6-3.8 ppm, reflecting their isolated nature. The protons of the acetate (B1210297) methylene (B1212753) group (–O–CH₂–C=O) also produce a singlet, generally found around δ 4.0-4.2 ppm.

The allylic group (–O–CH₂–CH=CH₂) presents a more complex set of signals due to spin-spin coupling. The methylene protons adjacent to the ether oxygen (allylic –CH₂–O) typically resonate as a doublet around δ 4.1-4.7 ppm. The terminal vinyl protons (=CH₂) show distinct chemical shifts and appear as two separate multiplets, often between δ 5.2 and 5.5 ppm. The internal vinyl proton (–CH=) is observed further downfield as a multiplet, usually in the δ 5.8-6.1 ppm region, due to its position between the double bond and the ether linkage.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (–OCH₃) | 3.6 - 3.8 | Singlet |

| Acetate Methylene (–O–CH₂–C=O) | 4.0 - 4.2 | Singlet |

| Allylic Methylene (–O–CH₂–) | 4.1 - 4.7 | Doublet |

| Terminal Olefinic (=CH₂) | 5.2 - 5.5 | Multiplet |

| Internal Olefinic (–CH=) | 5.8 - 6.1 | Multiplet |

The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton. The most downfield signal belongs to the ester carbonyl carbon (C=O), which is characteristically found in the δ 165-175 ppm range. libretexts.org The carbons of the olefinic group (C=C) resonate in the region of δ 115-140 ppm. chemguide.co.ukdocbrown.info Specifically, the terminal =CH₂ carbon appears around δ 118 ppm, while the internal -CH= carbon is found near δ 134 ppm.

The sp³-hybridized carbons appear at higher fields. The methoxy carbon (–OCH₃) signal is typically observed around δ 50-55 ppm. The acetate methylene carbon (–O–CH₂–C=O) and the allylic methylene carbon (–O–CH₂–CH=) are found in the δ 65-75 ppm range. chemguide.co.uk

| Carbon | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 165 - 175 |

| Internal Olefinic (–C H=) | 132 - 136 |

| Terminal Olefinic (=C H₂) | 117 - 120 |

| Allylic Methylene (–O–C H₂–) | 70 - 75 |

| Acetate Methylene (–O–C H₂–C=O) | 65 - 70 |

| Methoxy (–OC H₃) | 50 - 55 |

To unequivocally confirm the structural assignments derived from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, a COSY spectrum would show strong correlations between the internal olefinic proton (–CH=) and both the allylic methylene protons (–O–CH₂–) and the terminal olefinic protons (=CH₂). This confirms the connectivity of the entire prop-2-en-1-yl group. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal by correlating it to its known proton resonance. For example, the proton signal at δ ~4.1 ppm would correlate to the carbon signal at δ ~72 ppm, confirming the –O–CH₂– fragment. mdpi.com

A correlation from the methoxy protons (–OCH₃) to the ester carbonyl carbon (C=O), confirming the methyl ester functionality.

Correlations from the acetate methylene protons (–O–CH₂–C=O) to the ester carbonyl carbon.

Correlations from the allylic methylene protons (–O–CH₂–) to the internal and terminal olefinic carbons, as well as to the acetate methylene carbon, linking the two main fragments of the molecule. researchgate.netresearchgate.net

Together, these 2D NMR experiments provide irrefutable proof of the structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and offers insights into its conformational properties.

The FT-IR and Raman spectra of this compound are dominated by characteristic vibrational modes.

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the FT-IR spectrum in the region of 1740-1760 cm⁻¹, which is characteristic of the C=O stretching vibration in an aliphatic ester.

Olefinic (C=C) Stretch: The carbon-carbon double bond stretch of the allyl group typically gives rise to a medium-intensity band around 1640-1650 cm⁻¹ in the FT-IR spectrum.

C–O Stretching: The molecule contains two different C–O ether linkages and one C-O ester linkage, which result in strong bands in the FT-IR spectrum between 1000 and 1300 cm⁻¹. The asymmetric C–O–C stretching of the ether is typically found around 1100-1150 cm⁻¹. researchgate.net

=C–H and C–H Stretching: The stretching vibrations of the sp²-hybridized carbons of the vinyl group (=C–H) are expected to appear as weak to medium bands above 3000 cm⁻¹. The sp³-hybridized C–H stretches from the methylene and methyl groups are observed in the 2850-3000 cm⁻¹ region. researchgate.net

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1740 - 1760 | Strong, Sharp |

| C=C (Olefin) | Stretch | 1640 - 1650 | Medium |

| =C–H (Olefin) | Stretch | > 3000 | Medium |

| C–H (Alkane) | Stretch | 2850 - 3000 | Medium-Strong |

| C–O (Ether/Ester) | Stretch | 1000 - 1300 | Strong |

While FT-IR and Raman spectroscopy primarily identify functional groups, they can also offer clues about the molecule's conformational flexibility. The region below 1500 cm⁻¹, known as the fingerprint region, contains numerous complex vibrations, including C-C stretching, C-O-C bending, and CH₂ rocking and twisting modes. oatext.com The precise frequencies and intensities of these bands can be sensitive to the molecule's three-dimensional arrangement. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), different stable conformers of the molecule can be identified. The rotational isomers (rotamers) around the C-O and C-C single bonds can give rise to distinct vibrational signatures, allowing for a deeper understanding of the molecule's preferred shapes in different states (solid, liquid, or gas). researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol . biosynth.comnih.gov In a mass spectrometer, this molecule would be ionized to form a molecular ion (M⁺), which would appear at a mass-to-charge ratio (m/z) of 130.

The structure of this compound contains several bonds that can cleave upon ionization, leading to characteristic fragment ions. The presence of ether and ester functional groups, along with an allyl group, dictates the fragmentation pathways. miamioh.educreative-proteomics.com

Key fragmentation processes for ethers include α-cleavage, where the bond adjacent to the oxygen atom breaks, and inductive cleavage. miamioh.educreative-proteomics.com For molecules containing an allyl group, cleavage at the allylic position is common as it leads to the formation of a resonance-stabilized allylic carbocation (m/z = 41). jove.commsu.edu

Based on these principles, the expected fragmentation of this compound would likely produce the following significant fragments:

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Fragment Structure | Notes |

| 130 | [C₆H₁₀O₃]⁺ | [CH₂=CHCH₂OCH₂COOCH₃]⁺ | Molecular Ion (M⁺) |

| 89 | [C₄H₉O₂]⁺ | [CH₂OCH₂COOCH₃]⁺ | Loss of the allyl radical (•CH₂CH=CH₂) |

| 73 | [C₃H₅O₂]⁺ | [CH₂COOCH₃]⁺ | Cleavage of the ether bond |

| 59 | [C₂H₃O₂]⁺ | [COOCH₃]⁺ | Methoxycarbonyl cation |

| 41 | [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ | Allyl cation, stabilized by resonance |

This table represents predicted fragmentation patterns based on the general principles of mass spectrometry. Actual experimental data may show variations in the relative abundance of these ions.

X-ray Crystallography of Derivatives and Related Structures

Direct X-ray crystallographic data for this compound is not readily found in published literature, which is common for simple, non-complex liquid compounds. However, analysis of crystal structures of molecules containing allyl ether or similar functionalities provides significant insight into the expected molecular geometry, torsion angles, and intermolecular interactions. mdpi.commdpi.comresearchgate.net

Studies on various organic molecules containing ether linkages show that the C-O-C bond angle is typically in the range of 110-120°, a consequence of the sp³ hybridization of the central oxygen atom. iucr.org The geometry of the allyl group is a critical feature. In crystal structures of allyl derivatives, the allyl group is often η3-coordinated to metal atoms or involved in specific conformational arrangements in organic crystals. researchgate.net

In a derivative of the natural product curcumin, which contains allyloxy groups, the molecule was found to be nearly planar. mdpi.com For a ferrocene (B1249389) derivative containing an allyloxy phenyl group, the sulfur atoms were observed to lie on opposite sides of the cyclopentadienyl (B1206354) ring plane to which they are attached. researchgate.net The conformation of the ester group relative to the ether linkage would be influenced by steric and electronic factors, aiming to minimize repulsion. For example, in an ethyl acetate derivative of thiophenytoin, the ester substituent is directed well out of the plane of the central dihydroimidazole (B8729859) ring. iucr.org

The crystal packing of molecules is governed by various non-covalent intermolecular interactions. rsc.orgbohrium.comscispace.com For a molecule like this compound, the primary interactions would be dipole-dipole forces and weak C-H···O hydrogen bonds.

Hydrogen Bonding: Although lacking strong hydrogen bond donors (like O-H or N-H), the oxygen atoms of the ether and ester groups can act as hydrogen bond acceptors. rsc.orgrsc.org This allows for the formation of weak C-H···O hydrogen bonds, which are frequently observed to influence the crystal packing of organic esters and ethers. mdpi.comiucr.org In the crystal structure of a ferrocene derivative, C—H···S hydrogen bonds were found to link the molecules into ribbons. researchgate.net

π-Stacking: The allyl group's double bond introduces a region of π-electron density. While not as significant as in aromatic systems, weak C-H···π interactions could occur, where a C-H bond from a neighboring molecule interacts with the face of the double bond. mdpi.com

The interplay of these interactions determines the final three-dimensional arrangement of the molecules in the crystal lattice. For example, studies on co-crystals of crown ethers demonstrate how N-H···O and C-H···O hydrogen bonds, along with π···π stacking, direct the self-assembly into complex supramolecular structures. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Ester Moiety

The ester group, a classic functional group in organic chemistry, is susceptible to various nucleophilic acyl substitution reactions.

The ester linkage in Methyl 2-(prop-2-en-1-yloxy)acetate can be cleaved through hydrolysis, a reaction that can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2-(prop-2-en-1-yloxy)acetic acid and methanol (B129727). The reaction is an equilibrium process. google.com Kinetic studies on analogous simple esters like methyl acetate (B1210297) show that the reaction can follow first or second-order kinetics depending on the conditions. researchgate.net

Base-Mediated Saponification : Saponification, an irreversible process, occurs when the ester is treated with a strong base, such as sodium hydroxide (B78521). This reaction produces the sodium salt of the carboxylic acid (sodium 2-(prop-2-en-1-yloxy)acetate) and methanol. The hydrolysis of the related compound, allyl acetate, is a known route to producing allyl alcohol, highlighting the lability of such ester bonds. wikipedia.orgwikipedia.org For simple esters like methyl acetate, saponification can be carried out efficiently, sometimes using a porous carrier impregnated with an acid catalyst in a continuous process. google.com

Table 1: Hydrolysis and Saponification Reactions

| Reaction Type | Reactant | Reagents | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | This compound | H2O, H+ (catalyst) | 2-(prop-2-en-1-yloxy)acetic acid and Methanol |

| Saponification | This compound | NaOH, H2O | Sodium 2-(prop-2-en-1-yloxy)acetate and Methanol |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this reaction provides a pathway to other ester derivatives. The reaction is typically catalyzed by an acid or a base and is governed by chemical equilibrium. researchgate.net For instance, reacting the methyl ester with an excess of ethanol (B145695) under acidic conditions would shift the equilibrium towards the formation of Ethyl 2-(prop-2-en-1-yloxy)acetate and methanol.

Table 2: Transesterification Reaction Example

| Reactant | Reagents | Equilibrium Products |

|---|---|---|

| This compound | Ethanol, H+ or RO- (catalyst) | Ethyl 2-(prop-2-en-1-yloxy)acetate and Methanol |

The ester moiety can be converted into other functional groups, such as amides and alcohols, through well-established synthetic routes.

Amidation : The reaction of this compound with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide, N-substituted 2-(prop-2-en-1-yloxy)acetamide. This transformation typically requires heating to drive the reaction.

Reduction : The ester can be reduced to the corresponding primary alcohol, 2-(prop-2-en-1-yloxy)ethan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. It is noteworthy that under certain hydrogenation conditions (e.g., H₂ with a palladium catalyst), an azide (B81097) group can be reduced without affecting a present allyl ether moiety, suggesting the allyl group can remain intact during certain reduction protocols. thieme-connect.de

Table 3: Amidation and Reduction Reactions

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Amidation | This compound | Amine (R-NH2), Heat | N-R-2-(prop-2-en-1-yloxy)acetamide |

| Reduction | This compound | 1. LiAlH4, 2. H2O | 2-(prop-2-en-1-yloxy)ethan-1-ol |

Reactions Involving the Allyl Ether Moiety

The allyl group contains a reactive C=C double bond, which is a site for a wide array of transformations distinct from the chemistry of the ester group. fiveable.me

The alkene functionality of the allyl group can undergo various addition reactions.

Epoxidation : The double bond can be converted to an epoxide, forming Methyl 2-((oxiran-2-yl)methoxy)acetate. This is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Alternative catalytic systems, such as methyltrioxorhenium (MTO) with hydrogen peroxide, are also highly effective for the chemoselective epoxidation of dienes containing allyl groups. acs.org The choice of solvent can influence the reaction, with ethyl acetate being a suitable option. google.com

Dihydroxylation : The alkene can be oxidized to a vicinal diol, yielding Methyl 2-((2,3-dihydroxypropyl)oxy)acetate. This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). For stereoselective synthesis, asymmetric dihydroxylation using AD-mix reagents is a powerful method for converting allyl ethers into chiral diols. google.com

Cycloaddition : The allyl group can participate as a dipolarophile or dienophile in cycloaddition reactions. For example, intramolecular [2+2] photocycloaddition reactions have been observed in tethered allyloxy-enone systems. acs.org Furthermore, the allyl group is a suitable substrate for 1,3-dipolar cycloadditions, such as the intramolecular nitrile oxide cycloaddition (INOC) reaction to form complex heterocyclic systems. nih.gov

Table 4: Olefinic Transformations of the Allyl Group

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Epoxidation | m-CPBA or MTO/H2O2 | Methyl 2-((oxiran-2-yl)methoxy)acetate |

| Syn-Dihydroxylation | 1. OsO4, 2. NaHSO3 | Methyl 2-((2,3-dihydroxypropyl)oxy)acetate |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | Substituted Isoxazoline Ring |

Allyl ethers are famous for undergoing the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. libretexts.orglibretexts.org The classic Claisen rearrangement is a thermal researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.org

This compound, being an allyl alkyl ether, does not undergo a simple thermal Claisen rearrangement. However, modern catalytic methods can facilitate a tandem isomerization-Claisen rearrangement sequence. Transition-metal catalysts, particularly those based on iridium, can isomerize the allyl ether (prop-2-enyl ether) into the thermodynamically more stable prop-1-enyl ether. pitt.edu This intermediate is an enol ether, which is a type of vinyl ether, and is thus primed to undergo the Claisen rearrangement upon heating. organic-chemistry.orgpitt.edu This sequence provides a strategic route to γ,δ-unsaturated carbonyl compounds.

Table 5: Isomerization-Claisen Rearrangement Sequence

| Step | Reactant/Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1. Isomerization | This compound | Iridium Catalyst (e.g., [Ir(cod)Cl]2) | Methyl 2-(prop-1-en-1-yloxy)acetate (enol ether intermediate) |

| 2. Rearrangement | Methyl 2-(prop-1-en-1-yloxy)acetate | Heat (Δ) | Methyl 2-formylpent-4-enoate (rearranged product) |

Table of Mentioned Compounds

Hydrogenation and Reductive Cleavage

The reactivity of this compound under hydrogenation conditions is primarily centered on the allylic double bond and the potential for C-O bond cleavage.

Hydrogenation of the Alkene: The most common reaction is the saturation of the prop-2-en-1-yl group's carbon-carbon double bond to a propyl group. This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). masterorganicchemistry.com The reaction transforms this compound into Methyl 2-(propoxy)acetate. This process is generally efficient and occurs under mild conditions, such as room temperature and atmospheric pressure. masterorganicchemistry.comrsc.org The addition of hydrogen occurs with syn stereochemistry across the double bond. masterorganicchemistry.com

Reductive Cleavage (Hydrogenolysis): A more strenuous reaction is the cleavage of the C-O bonds, known as hydrogenolysis. For allyl ethers, the allylic C-O bond is more susceptible to cleavage than the alkyl-oxygen bond. This process can be achieved using various catalytic systems.

Soluble nickel complexes, particularly with N-heterocyclic carbene (NHC) ligands, have proven effective for the hydrogenolysis of aryl ethers and can be applied to alkyl allyl ethers. acs.orgthieme-connect.debohrium.com The mechanism often involves the oxidative addition of the C-O bond to a low-valent metal center. thieme-connect.de For unsymmetrical ethers, selectivity can be an issue, but the allylic position provides a point of activation.

Palladium-based catalysts are also widely used for the deallylation of allyl ethers, which is a form of reductive cleavage. researchgate.netacsgcipr.org These reactions often proceed through a two-step sequence:

Isomerization: The palladium catalyst first promotes the migration of the double bond from the terminal position to form a more stable prop-1-en-1-yl ether (a vinyl ether). acsgcipr.orgnih.gov

Hydrolysis: The resulting enol ether is labile and can be readily hydrolyzed under acidic or even neutral aqueous conditions to yield propanal and the corresponding alcohol, in this case, Methyl 2-hydroxyacetate. acsgcipr.org

The choice of catalyst and reaction conditions determines the product distribution between simple hydrogenation of the double bond and complete reductive cleavage of the allyl group.

Table 1: Products of Hydrogenation and Reductive Cleavage of this compound

| Starting Material | Reaction Type | Typical Catalyst | Major Organic Product(s) |

|---|---|---|---|

| This compound | Catalytic Hydrogenation | Pd/C, H₂ | Methyl 2-(propoxy)acetate |

| This compound | Reductive Cleavage / Deallylation | Pd(PPh₃)₄, H₂ or Hydride Source | Methyl 2-hydroxyacetate, Propane |

| This compound | Isomerization followed by Hydrolysis | Rh(I) or Pd(II) complexes, H₂O | Methyl 2-hydroxyacetate, Propanal |

Radical Reactions and Polymerization Initiation Potential

The allyl group in this compound makes it susceptible to radical reactions. However, allyl ethers, including this compound, are generally known to be inefficient monomers for radical polymerization. tandfonline.comresearchgate.netmdpi.com This is due to a process called degradative chain transfer.

When a growing polymer radical chain adds to the double bond of an allyl ether, the resulting radical is stabilized. However, a more prevalent competing reaction is the abstraction of a hydrogen atom from the allylic position (the -CH₂- group adjacent to the double bond and the oxygen). This abstraction is facile because the resulting allyl radical is resonance-stabilized.

While not a strong monomer on its own, this compound could potentially be involved in copolymerizations, although its incorporation would likely be limited. tandfonline.comresearchgate.net It could also participate in other radical-mediated transformations, such as radical additions across the double bond or cyclization reactions if other radical-accepting functional groups are present in the molecule or in a reaction partner. For instance, cascade radical annulation reactions have been demonstrated with related 2-(allyloxy)aryl aldehydes. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

The allyl ether moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions. These reactions typically proceed via the formation of a π-allylpalladium intermediate. nih.govthieme-connect.com This is achieved by the oxidative addition of a Pd(0) catalyst to the C-O bond of the allyl ether. nih.gov

Heck Reaction: While the classic Heck reaction involves the coupling of an organohalide with an alkene, related transformations can occur with allyl ethers. lookchem.com The reaction of an aryl halide (Ar-X) with this compound in the presence of a palladium catalyst could, in principle, lead to arylated products. The mechanism would involve the formation of an arylpalladium species (Ar-Pd-X), which then undergoes insertion with the allyl ether's double bond. Subsequent β-hydride elimination would yield the coupled product. lookchem.com However, competing pathways, such as direct allylic substitution, can complicate the reaction outcome. thieme-connect.com The reaction of allyl aryl ethers with aryl iodides has been shown to produce aryl cinnamyl ethers. lookchem.com

Suzuki Reaction: The Suzuki reaction, which couples an organoboron compound with an organohalide, has been adapted for use with allyl ethers as the electrophilic partner. nih.govharvard.edubeilstein-journals.org In the presence of a palladium catalyst and a suitable base, this compound could couple with an arylboronic acid (Ar-B(OH)₂). The reaction mechanism involves the formation of a π-allylpalladium intermediate, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C bond, yielding an aryl-substituted allyl ether derivative. nih.gov These reactions can often be performed under mild conditions, sometimes even in water. nih.gov

Sonogashira Reaction: The Sonogashira reaction couples a terminal alkyne with an organohalide. wikipedia.orglibretexts.org Its application to allyl ethers is less common than the Heck or Suzuki reactions but is mechanistically plausible. A domino process involving allylic amination and Sonogashira cross-coupling has been reported, showcasing the versatility of palladium catalysis in combining different reaction types. rsc.org A direct Sonogashira coupling of this compound with a terminal alkyne would likely proceed through a π-allylpalladium intermediate, similar to the Suzuki reaction, followed by coupling with a copper acetylide (in the classic system) or direct transmetalation with the alkyne (in copper-free variants). wikipedia.orgnih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Potential Product Type |

|---|---|---|---|

| Heck-type | Aryl Halide (Ar-X) | Pd(OAc)₂, Ligand, Base | Arylated Allyl Ether Derivative |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | PdCl₂(DPEphos), Et₃N | Arylated Allyl Ether Derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base | Alkynyl-Substituted Allyl Ether Derivative |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic properties of organic molecules. By employing functionals like B3LYP or B3PW91 with appropriate basis sets such as 6-311G(d,p), researchers can model various molecular characteristics with high reliability. dergipark.org.tr

The first step in most computational analyses is geometry optimization, where DFT calculations are used to find the lowest energy, most stable three-dimensional structure of the molecule. dergipark.org.tr Once the optimized geometry is obtained, the electronic structure can be analyzed.

Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap generally signifies a more reactive molecule with high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a molecule like Methyl 2-(prop-2-en-1-yloxy)acetate, the HOMO is expected to be localized around the electron-rich regions, such as the ether oxygen and the C=C double bond, while the LUMO would likely be centered on the carbonyl group of the ester.

Table 1: Illustrative Frontier Orbital Energies for this compound Note: The following data are hypothetical examples based on typical values for similar organic esters and are for illustrative purposes only.

| Parameter | Calculation Method | Hypothetical Energy (eV) |

| EHOMO | DFT/B3LYP/6-311G(d,p) | -7.25 |

| ELUMO | DFT/B3LYP/6-311G(d,p) | -0.89 |

| Energy Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | 6.36 |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. oatext.com Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and rocking of bonds. researchgate.net

A strong correlation between the calculated and experimental frequencies serves to validate both the computational model and the experimental structure determination. sci-hub.se For this compound, key vibrational modes would include the C=O stretching of the ester group, the C-O-C ether stretching, and the C=C stretching of the allyl group. oatext.comresearchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: The following data are hypothetical examples for illustrative purposes. Experimental values can vary based on the measurement conditions (e.g., phase, solvent).

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated Value (cm⁻¹) |

| Carbonyl Stretch | C=O (Ester) | 1735-1750 | 1742 |

| Alkene Stretch | C=C | 1640-1680 | 1655 |

| Ether Stretch | C-O-C | 1080-1150 | 1120 |

| Methylene (B1212753) Rocking | CH₂ | 720-725 | 723 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. semanticscholar.org

For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and the ether oxygen, identifying them as the primary sites for interacting with electrophiles or for hydrogen bonding. A region of positive potential (blue) would likely be found around the hydrogen atoms, particularly those adjacent to the oxygen atoms. conicet.gov.ar

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The flexibility of this compound, due to several single bonds, allows it to exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net This is crucial as the biological activity and physical properties of a molecule are highly dependent on its preferred three-dimensional shape. researchgate.net

Ab initio (such as Hartree-Fock) and semi-empirical methods can be used to perform a systematic search of the conformational space by rotating the molecule around its flexible bonds. acs.org While DFT is often used for final energy calculations of the most stable conformers, these other methods can be efficient for an initial, broader exploration of the potential energy surface.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, typically on the nanosecond to microsecond scale. scielo.br By simulating the movements and interactions of the molecule with its environment (e.g., water or another solvent), MD can reveal its conformational landscape, flexibility, and specific interactions with solvent molecules. frontiersin.orgnih.gov

For this compound, an MD simulation could be used to study the flexibility of the allyl group, the stability of different conformers in an aqueous environment, and the formation and lifetime of hydrogen bonds between the ester and ether oxygens and surrounding water molecules. Such simulations are critical for understanding how the molecule behaves in a realistic biological or chemical system. scielo.brfrontiersin.org

Reaction Mechanism Elucidation through Transition State Modeling

Understanding how a chemical reaction occurs step-by-step is fundamental to controlling its outcome. Computational chemistry, particularly through transition state modeling, allows for the detailed investigation of reaction mechanisms. researchgate.net This involves calculating the energy profile of a reaction pathway, identifying the structures of intermediates and, most importantly, the high-energy transition state that connects reactants to products.

For this compound, this methodology could be applied to study various reactions. For example, modeling the acid- or base-catalyzed hydrolysis of the ester group would involve locating the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. Similarly, the mechanism of reactions involving the allyl group, such as addition reactions or polymerization, could be elucidated by modeling the relevant transition states. While no such specific studies are currently published for this molecule, the methodology remains a powerful tool for future investigations.

Applications As a Synthetic Building Block and Precursor

Role in the Synthesis of Functionalized Organic Molecules

The unique structure of Methyl 2-(prop-2-en-1-yloxy)acetate makes it a valuable starting point for synthesizing more complex functionalized molecules. The allyl group provides a handle for carbon-carbon bond formation and functional group interconversion, while the acetate (B1210297) portion can be readily modified or incorporated into larger molecular frameworks.

While direct synthesis of quinoxalines and oxadiazoles (B1248032) from this compound is not prominently featured in the reviewed literature, the structural motifs present in the molecule are instrumental in the synthesis of such heterocyclic systems. The alkoxy acetate unit is a key component in precursors for various heterocyclic syntheses.

Quinoxaline (B1680401) Derivatives: Quinoxalines are typically synthesized through the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. cambridge.org For instance, the reaction of o-phenylenediamine (B120857) with various dicarbonyl derivatives is a widely used method for preparing quinoxaline rings. cambridge.org A relevant synthetic strategy involves using precursors that contain an acetate moiety. For example, the S-substituted ester methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate has been identified as an excellent precursor for modifying the quinoxaline ring system by introducing amino acid or alkyl amine residues via an azide (B81097) coupling method. acs.org

Oxadiazole Derivatives: The 1,2,4-oxadiazole (B8745197) ring is commonly formed by the cyclization of an O-acylated amidoxime (B1450833). wikipedia.org A general method involves reacting a carboxylic acid or its derivative with an amidoxime. wikipedia.org A one-pot synthesis can be achieved by activating a carboxylic acid, followed by reaction with an amidoxime and subsequent cyclization. wikipedia.org

A pertinent example is the synthesis of edaravone-1,3,4-oxadiazole derivatives, which starts with the formation of ethyl 2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy)acetate. googleapis.com This intermediate, which features an analogous ethyl oxyacetate structure, is then converted to a hydrazide and cyclized to form the 1,3,4-oxadiazole (B1194373) ring. googleapis.com Similarly, 1,2,4-oxadiazoles can be synthesized from esters and amidoximes under basic conditions, such as NaOH in DMSO at room temperature. google.com These examples highlight the potential of the methyl oxyacetate group within this compound to serve as the carboxylic acid-derived component in oxadiazole synthesis.

The allyl group in this compound is a key feature that allows its use as a precursor for chiral auxiliaries and ligands. The double bond can be stereoselectively functionalized to introduce chirality.

A primary method for this transformation is the Sharpless asymmetric dihydroxylation, which converts an alkene into a vicinal diol with high enantioselectivity. researchgate.netencyclopedia.pub This reaction uses osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. encyclopedia.pub The resulting chiral diols are valuable intermediates in organic synthesis. researchgate.net Aryl allyl ethers, which are structurally related to the title compound, undergo this reaction to produce chiral aryloxypropanediols. researchgate.net These diols can then be converted into chiral epoxides, which are key building blocks for synthesizing β-adrenergic blocking agents. researchgate.net The enantioselectivity of the dihydroxylation of aryl allyl ethers can be high, with enantiomeric excesses (ee) of up to 86% reported for m-methylphenyl ethers. researchgate.net

The table below summarizes findings on the asymmetric dihydroxylation of various allyl ethers, demonstrating the potential for creating chiral synthons from precursors like this compound.

| Substrate (Allyl Ether) | Chiral Ligand System | Product | Enantiomeric Excess (ee) | Reference |

| Aryl allyl ethers | Sharpless AD-mix | Chiral aryloxypropanediols | Up to 86% | researchgate.net |

| o-Methylphenyl allyl ether | Sharpless AD-mix | Chiral diol | Down to 34% | researchgate.net |

| Olefins with allylic heteroatoms | (DHQ)₂AQN / (DHQD)₂AQN | Chiral diol | 95-97% | beilstein-journals.org |

The resulting chiral diols or epoxides derived from the allyl group can be incorporated into more complex molecules to act as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions, or as chiral ligands for asymmetric metal catalysis. wikipedia.orgacs.org

The allyl group of this compound makes it a potential monomer for polymerization, leading to the formation of complex polyether structures with functional side chains. While direct polymerization of this compound is not detailed in the provided sources, the polymerization of the structurally similar monomer, allyl glycidyl (B131873) ether (AGE), is well-documented and serves as an excellent model.

AGE undergoes anionic ring-opening polymerization (AROP) to produce poly(allyl glycidyl ether) (PAGE), a functional polyether with a poly(ethylene oxide)-like backbone and pendant allyl groups. nih.govnih.gov This polymerization can be well-controlled, yielding polymers with defined molecular weights (from 10 to 100 kg/mol ) and low polydispersity indices (1.05–1.33). nih.gov The pendant allyl groups along the PAGE backbone are amenable to further modification, such as through thiol-ene coupling, allowing for the introduction of a wide variety of functionalities. nih.govacs.org

Key aspects of AGE polymerization relevant to building polyether structures include:

Controlled Polymerization: Anionic polymerization of AGE, initiated by reagents like potassium alkoxides, allows for precise control over the polymer's molecular weight and dispersity. nih.gov

Functional Backbone: The resulting polyether (PAGE) is equipped with pendant allyl groups at each repeating unit, creating a highly functional and versatile polymer platform. nih.govacs.org

Copolymerization: AGE can be copolymerized with other epoxides, such as ethylene (B1197577) oxide, to create random copolymers. acs.orgacs.org This allows for tuning the density of functional allyl groups along the polyether chain. acs.org

Post-Polymerization Modification: The allyl side chains can be easily functionalized post-polymerization, for example, by reacting them with thiols (thiol-ene reaction) to attach various chemical moieties. cambridge.orgjlu.edu.cn

These studies on AGE demonstrate a robust strategy for creating complex polyether architectures from monomers containing an ether linkage and an allyl group, a strategy for which this compound could be a suitable candidate.

Derivatization for Enhanced Reactivity or Specific Transformations

The reactivity of this compound can be enhanced, or the molecule can be tailored for specific subsequent reactions through derivatization of its two primary functional groups.

Additional functional groups can be introduced by targeting either the allyl C=C double bond or the ester group.

Reactions at the Allyl Group: The alkene functionality is a versatile site for adding new chemical groups.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups) via syn-dihydroxylation. This is commonly achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Asymmetric versions of this reaction can produce chiral diols. encyclopedia.pubyork.ac.uk

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether. This can be accomplished using peroxycarboxylic acids or other epoxidizing agents like methyltrioxorhenium (MTO) with hydrogen peroxide. rsc.orgacs.org The resulting epoxide is a valuable intermediate for further reactions.

Isomerization: The allyl ether can be isomerized to the corresponding prop-1-enyl ether using a strong base like potassium tert-butoxide (KOtBu). organic-chemistry.org The resulting enol ether is more susceptible to hydrolysis, providing a method for deprotection. organic-chemistry.org

Hydrosilylation: In the presence of a platinum catalyst, the alkene can undergo hydrosilylation, adding a silicon-hydride bond across the double bond to form an organosilane. wikipedia.org

Reactions at the Ester Group: The ester functionality provides a route to other important functional groups.

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, allyloxyacetic acid.

Amidation: The ester can be converted directly to an amide, or more commonly, the carboxylic acid obtained from hydrolysis can be coupled with an amine. acs.org This reaction is typically facilitated by coupling agents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP). fishersci.co.ukresearchgate.net

Reduction: The ester can be reduced to a primary alcohol, 2-(allyloxy)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The following table summarizes key derivatization reactions for the functional groups found in this compound.

| Functional Group | Reaction | Reagents | Product Functional Group | Reference |

| Allyl | syn-Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol | organic-chemistry.orgmasterorganicchemistry.com |

| Allyl | Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral Vicinal Diol | encyclopedia.pub |

| Allyl | Epoxidation | m-CPBA or MTO/H₂O₂ | Epoxide | rsc.orgacs.org |

| Allyl | Isomerization | KOtBu | Enol Ether | organic-chemistry.org |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | - |

| Ester (via acid) | Amidation | Amine, Coupling Agent (e.g., EDC) | Amide | fishersci.co.ukresearchgate.net |

This compound can be used to generate key organometallic intermediates that are valuable in synthesis.

π-Allyl Complexes: The allyl group is well-known for its ability to form η³-allyl (or π-allyl) complexes with transition metals, most notably palladium(0). wikipedia.org In palladium-catalyzed allylic substitution reactions, a Pd(0) catalyst oxidatively adds to an allylic substrate (often an allyl acetate or carbonate) to form a (π-allyl)palladium(II) complex. acs.org This electrophilic intermediate can then be attacked by a wide range of nucleophiles. Although the ether linkage in this compound is less reactive as a leaving group than an acetate, direct activation of the C-H bonds of the allyl group or isomerization followed by metal coordination are potential pathways to such organometallic species. These π-allyl intermediates are central to many powerful C-C, C-N, and C-O bond-forming reactions. acs.org

Metal Enolates: The acetate portion of the molecule can be used to form metal enolates. acs.org Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon (the carbon adjacent to the carbonyl group) to generate a lithium enolate. This nucleophilic intermediate can participate in a variety of reactions, including aldol (B89426) additions and alkylations. The formation of ester enolates allows for the construction of new carbon-carbon bonds at the α-position of the acetate group, and this strategy has been successfully employed in various synthetic contexts. acs.org The formation of titanium enolates from related acetate structures has been used in asymmetric Mannich-type reactions. acs.org

The generation of these distinct organometallic and enolate intermediates from the same molecule opens up diverse possibilities for sequential or one-pot reactions, leveraging the unique reactivity of each functional end.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies often rely on classical Williamson ether synthesis, reacting an allyl halide with a salt of methyl glycolate (B3277807), or the allylation of methyl glycolate. While effective, these methods can present drawbacks related to atom economy, the use of hazardous reagents, and the generation of salt byproducts. Future research will likely focus on greener and more efficient synthetic protocols.

One promising direction is the development of one-pot, multicomponent reactions. Such strategies enhance efficiency by combining several synthetic steps without isolating intermediates. For instance, a sustainable approach could involve the reaction of allyl alcohol, methyl glyoxylate, and a reducing agent in a single vessel, potentially catalyzed by an environmentally benign catalyst. researchgate.net Another avenue involves the use of less hazardous starting materials, such as employing allyl carbonate as an allyl source in a transition metal-catalyzed allylation of methyl glycolate, which would proceed under milder conditions.

Furthermore, inspiration can be drawn from the synthesis of related propargyloxy acetates, where propargyl alcohol is treated with sodium hydride followed by an acetate (B1210297) precursor. uni-hannover.de Adapting such methods to use allyl alcohol and developing catalytic, base-free alternatives would represent a significant step towards more sustainable production. uni-hannover.de

Exploration of Novel Catalytic Transformations

The allyl group in Methyl 2-(prop-2-en-1-yloxy)acetate is a key functional handle for a wide array of catalytic transformations. Future research is expected to heavily explore its reactivity using modern catalytic systems.

Asymmetric Catalysis: The development of enantioselective transformations is a major goal in modern organic chemistry. rug.nl For this compound, this could involve asymmetric hydroformylation to introduce a chiral aldehyde, or palladium-catalyzed asymmetric allylic alkylation, which would create a chiral center adjacent to the oxygen atom. orgsyn.org The enantioselective Claisen rearrangement, catalyzed by copper(II) or palladium(II) complexes, represents another powerful strategy to convert the achiral starting material into complex, stereochemically rich products. nih.gov

Photochemical Reactions: Visible-light photocatalysis offers a green and powerful method for chemical bond formation. acs.org The alkene of the allyl group is a suitable reaction partner for intramolecular [2+2] photocycloadditions if the molecule is incorporated into a suitable enone structure. acs.org This could lead to the synthesis of complex polycyclic frameworks.

Metathesis Reactions: Olefin metathesis, a Nobel prize-winning technology, could be employed for cross-metathesis reactions with other alkenes, allowing for the facile introduction of diverse functional groups onto the allyl moiety. This would dramatically expand the library of accessible derivatives from a single starting material.

Palladium-Catalyzed Carbonylation and Carboxylation: Advanced palladium-catalyzed reactions could be used to incorporate carbon monoxide or carbon dioxide. For example, a reaction pathway could be devised to convert the allyl group into a more complex functional group, such as a carboxylic acid or ester, via a zwitterionic π-allylpalladium complex intermediate. mdpi.com

Advanced Materials Science Applications (e.g., non-biological polymers, specialized coatings, beyond basic material properties)

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced, non-biological polymers and specialized materials.

Functional Polymers: The allyl group can be polymerized via free-radical or transition-metal-catalyzed methods to create a poly(allyl ether) backbone. The pendant methyl acetate groups could then be hydrolyzed to carboxylic acids, creating a functional polymer capable of acting as a polyelectrolyte, a chelating agent for metal ions, or a component in stimuli-responsive hydrogels.

Specialized Coatings: The reactivity of the allyl group allows for its use in creating cross-linked polymer networks. This could be exploited in the formulation of specialized coatings. For example, copolymerization with other functional monomers could lead to coatings with tailored properties such as hydrophobicity, scratch resistance, or anti-fouling capabilities. The ester functionality could also be used to tune the solubility and adhesion properties of the resulting polymer film.

Graft Copolymers: The compound could be used to create graft copolymers. For instance, the ester group could be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, while the allyl group remains available for subsequent "grafting-through" polymerization, leading to materials with complex, well-defined architectures and unique phase behavior.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The progression of chemical research is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate discovery. acs.orgwhiterose.ac.uk this compound is well-suited for integration into these modern workflows.

As a liquid starting material, it can be easily handled by robotic liquid handlers in automated synthesis platforms. acs.orgsigmaaldrich.com This would enable the rapid generation of large libraries of derivatives for screening in materials science or drug discovery. For example, an automated platform could perform a wide range of catalytic reactions (as described in 7.2) in parallel, using a matrix of different catalysts, ligands, and reaction partners. tue.nl This approach would dramatically accelerate the optimization of reaction conditions and the discovery of novel structures with desired properties. tue.nl The simple structure of the molecule also facilitates the analysis of reaction outcomes by automated techniques such as mass spectrometry and NMR spectroscopy.

| Research Area | Automated Workflow Example | Potential Outcome |

| Catalyst Screening | Parallel reaction array testing various transition metal catalysts and ligands for a specific transformation (e.g., hydroformylation). | Rapid identification of optimal catalyst systems for efficiency and selectivity. |

| Derivative Library Synthesis | Automated addition of a diverse set of reactants (e.g., various thiols in a thiol-ene reaction) to this compound in a microplate format. | Generation of hundreds of distinct compounds for biological or material property screening. |

| Polymer Formulation | Robotic mixing of the monomer with different co-monomers and initiators to explore a wide formulation space for new polymers. | Discovery of new materials with unique thermal or mechanical properties. |

Deeper Mechanistic Understanding of Complex Reaction Pathways

While many transformations involving allyl groups are well-known, a deeper mechanistic understanding allows for greater control and the discovery of new reactivity. Future research could focus on detailed mechanistic studies of reactions involving this compound.

For instance, the radical cyclization of related ortho-allyloxyaryl species has been studied, revealing complex pathways and the potential for enantioselective transformations within constrained environments like a cyclodextrin (B1172386) cavity. ucl.ac.uk Similar investigations into radical additions to the allyl group of this compound could uncover new synthetic methods. Mechanistic studies, potentially using isotopic labeling experiments, could elucidate the precise pathways of transition metal-catalyzed reactions, such as the palladium-catalyzed rearrangements or gold-catalyzed cascade reactions. beilstein-journals.orgbham.ac.uk Understanding whether a reaction proceeds via an outer-sphere or inner-sphere mechanism, or elucidating the nature of key intermediates, can lead to the rational design of more efficient and selective catalysts. beilstein-journals.org Theoretical studies using Density Functional Theory (DFT) could also be employed to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(prop-2-en-1-yloxy)acetate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, allyl ether formation using prop-2-en-1-ol followed by acetylation with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in anhydrous acetone). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is advised. Monitoring reaction progress with TLC and verifying purity via HPLC (C18 column, methanol/water mobile phase) ensures minimal byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the allyloxy group (δ ~4.5–5.5 ppm for vinyl protons) and ester carbonyl (δ ~170–175 ppm in ¹³C).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and allyl ether C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns consistent with allyloxy cleavage .

Q. How should researchers handle the compound’s reactivity, particularly the allyl ether moiety?

- Methodological Answer : The allyl group is prone to oxidation and radical reactions. Store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or peroxides. For reactions involving nucleophiles (e.g., Grignard reagents), use anhydrous solvents and low temperatures (–78°C) to suppress side reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

- Methodological Answer : Use SHELXL for refinement, applying TWIN/BASF commands for twinned crystals. Validate hydrogen bonding with PLATON’s ADDSYM tool to detect missed symmetry. Cross-check displacement parameters (Ueq) with ORTEP diagrams; anisotropic refinement is critical for allyloxy groups. If Rint > 5%, reprocess data with SAINT or integrate using alternative indexing .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Apply graph set analysis (Etter’s formalism) using Mercury or CrystalExplorer. Classify interactions (e.g., D(2) for dimeric motifs). For weak C–H···O bonds, validate with Hirshfeld surface analysis (dnorm < 1.0 Å). Compare packing motifs with CSD entries (e.g., refcode XXXX) to identify polymorphism .

Q. How can computational modeling predict the compound’s reactivity in radical polymerization?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). Simulate allyloxy radical intermediates using Gaussian or ORCA. Compare activation energies for propagation vs. termination steps. Validate with experimental EPR data for radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.